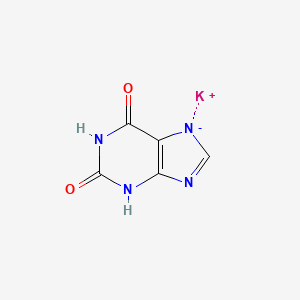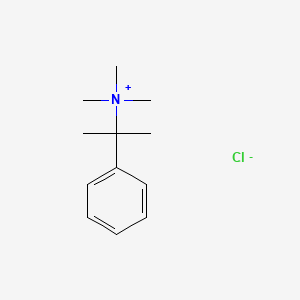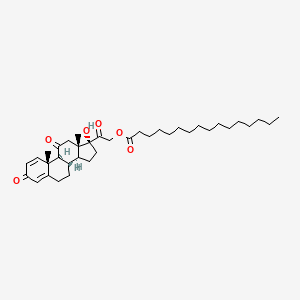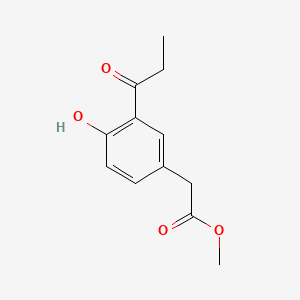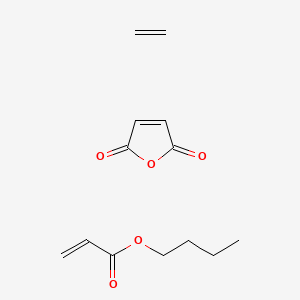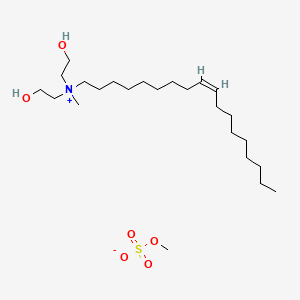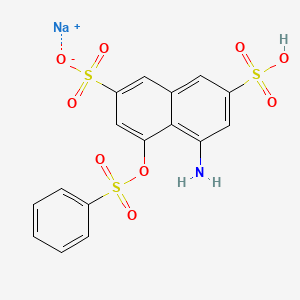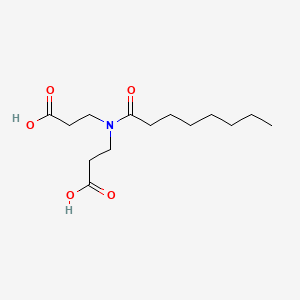
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine typically involves the reaction of beta-alanine with specific carboxylic acids and other reagents under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions and the use of efficient purification techniques are crucial for producing high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine include other beta-alanine derivatives and carboxylic acid-containing molecules. Examples include:
- N-(2-Carboxyethyl)-beta-alanine
- N-(1-oxooctyl)-beta-alanine
- Beta-alanine derivatives with different alkyl or acyl groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72297-49-5 |
|---|---|
Fórmula molecular |
C14H25NO5 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
3-[2-carboxyethyl(octanoyl)amino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-12(16)15(10-8-13(17)18)11-9-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
VDMVVNIBTYGBKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


